[1-Amino-4-(difluoromethyl)cyclohexyl]methanol
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Overview
Description
[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: is a chemical compound with the molecular formula C8H15F2NO and a molecular weight of 179.21 g/mol It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes fluorination to introduce the difluoromethyl group.
Amination: The fluorinated cyclohexane derivative is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Amino-4-(difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine:
Drug Development: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- [1-Amino-4-(trifluoromethyl)cyclohexyl]methanol
- [1-Amino-4-(methyl)cyclohexyl]methanol
- [1-Amino-4-(ethyl)cyclohexyl]methanol
Comparison:
- Binding Affinity: The presence of the difluoromethyl group in [1-Amino-4-(difluoromethyl)cyclohexyl]methanol enhances its binding affinity compared to similar compounds with different substituents.
- Reactivity: The difluoromethyl group also influences the reactivity of the compound, making it more suitable for specific chemical reactions.
- Applications: Due to its unique properties, this compound finds applications in areas where other similar compounds may not be as effective .
Properties
IUPAC Name |
[1-amino-4-(difluoromethyl)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMXOMNGIJFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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